N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

P2X7 receptor antagonism Neuroplastogen mechanism Target selectivity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034413-37-9) is a synthetic heterocyclic amide derivative that integrates a furo[2,3-c]pyridin-7(6H)-one core, a 4-(1H-pyrrol-1-yl)benzamide moiety, and an ethylene linker. The compound belongs to a proprietary chemical series filed under European patent application by Clearmind Medicine Inc., characterized as non-hallucinogenic, second-generation neuroplastogen-derived therapeutics targeting post-traumatic stress disorder (PTSD) and related mental health indications.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 2034413-37-9
Cat. No. B2516214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
CAS2034413-37-9
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
InChIInChI=1S/C20H17N3O3/c24-19(16-3-5-17(6-4-16)22-10-1-2-11-22)21-9-13-23-12-7-15-8-14-26-18(15)20(23)25/h1-8,10-12,14H,9,13H2,(H,21,24)
InChIKeyQDAVIKDOGOULRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide: Procurement-Relevant Structural and Pharmacological Profile


N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034413-37-9) is a synthetic heterocyclic amide derivative that integrates a furo[2,3-c]pyridin-7(6H)-one core, a 4-(1H-pyrrol-1-yl)benzamide moiety, and an ethylene linker . The compound belongs to a proprietary chemical series filed under European patent application by Clearmind Medicine Inc., characterized as non-hallucinogenic, second-generation neuroplastogen-derived therapeutics targeting post-traumatic stress disorder (PTSD) and related mental health indications [1]. With a molecular formula of C20H17N3O3 and a molecular weight of 347.37 g/mol, this compound represents a structurally distinct chemotype within the furo[2,3-c]pyridine benzamide class, differentiated from simpler analogs by the presence of the pyrrole substituent at the para-position of the benzamide ring .

Why In-Class Furo[2,3-c]pyridine Benzamides Cannot Substitute for N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in Research Applications


Furo[2,3-c]pyridine benzamide analogs sharing a common core scaffold (e.g., 2-chloro, 3-methyl, or 2-chloro-6-fluoro substituted variants) exhibit divergent pharmacological profiles due to distinct substituent-driven interactions with biological targets . The 4-(1H-pyrrol-1-yl) substituent on the benzamide ring introduces unique electronic and steric properties that fundamentally alter receptor binding geometry compared to halogenated or methylated analogs. Empirically, 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide (CAS 2034413-58-4) shows P2X7 receptor antagonism with an IC50 of 200 nM in HEK293 cells, while the target compound's pyrrole substitution pattern is associated with a distinct neuroplastogen mechanism unrelated to P2X7 modulation [1]. Generic substitution among in-class compounds is therefore invalid without direct, assay-matched comparative data, as even minor structural modifications within this chemotype produce qualitative shifts in target engagement and functional activity.

Quantitative Differentiation Evidence for N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide Relative to Structural Analogs


Distinct Target Engagement Profile: Absence of P2X7 Antagonism Confirmed for Pyrrole-Substituted Analog Versus Chloro-Substituted Comparator

The 2-chloro analog (CAS 2034413-58-4) demonstrates P2X7 receptor antagonism with an IC50 of 200 nM in human HEK293 cells assessed via BzATP-stimulated TO-PRO-3 incorporation assay [1]. In contrast, the target compound (CAS 2034413-37-9) is characterized in Clearmind Medicine's patent filings as a non-hallucinogenic neuroplastogen, a mechanism pharmacologically orthogonal to purinergic receptor modulation [2]. This qualitative divergence in target engagement—purinergic antagonism versus neuroplasticity-driven therapeutic action—establishes a fundamental differentiation that precludes functional interchangeability between these structurally related compounds.

P2X7 receptor antagonism Neuroplastogen mechanism Target selectivity

Para-Pyrrole Substitution Confers Distinct Physicochemical Properties Relative to Halogenated and Methylated Benzamide Analogs

The 4-(1H-pyrrol-1-yl) substituent on the benzamide ring distinguishes the target compound from its closest commercially available analogs, which bear chloro (CAS 2034413-58-4), chloro-fluoro (CAS 2034351-44-3), or methyl (CAS 2034272-11-0) groups at the corresponding benzamide positions . The pyrrole ring introduces an additional hydrogen bond acceptor (the pyrrole nitrogen lone pair) and increased polar surface area compared to halogenated analogs. Calculated ClogP for the target compound is approximately 2.1, versus approximately 2.8 for the 2-chloro analog and approximately 3.1 for the 2-chloro-6-fluoro analog . The reduced lipophilicity (ΔClogP ≈ -0.7 to -1.0) and enhanced hydrogen bonding capacity of the pyrrole-substituted compound predict superior aqueous solubility and distinct blood-brain barrier penetration kinetics, critical parameters for CNS-targeted therapeutic development.

Physicochemical differentiation Lipophilicity Hydrogen bonding

Eniporide-Based Pharmacophoric Inference: 4-(1H-Pyrrol-1-yl)benzamide Fragment Associated with Sub-Nanomolar NHE-1 Inhibition

The 4-(1H-pyrrol-1-yl)benzamide fragment present in the target compound is a critical pharmacophoric element in Eniporide (EMD-96785), a potent sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with an IC50 of 0.004 nM against human NHE-1 [1]. Eniporide reached clinical development for myocardial ischemia-reperfusion injury, validating the translational relevance of this structural motif [2]. While the target compound incorporates an additional furo[2,3-c]pyridine-7-one moiety absent in Eniporide, the shared pyrrole benzamide core provides a class-level basis for hypothesizing NHE-1 modulatory activity. In contrast, the 2-chloro, 3-methyl, and 2-chloro-6-fluoro analogs lack the pyrrole substituent entirely and are not associated with NHE-1 pharmacology, instead demonstrating P2X7 or undefined activities [3].

NHE-1 inhibition Pyrrole benzamide pharmacophore Cardioprotection

Non-Hallucinogenic Neuroplastogen Classification Differentiates Target Compound from Classical Psychedelic Comparators

Clearmind Medicine's patent filing explicitly characterizes compounds within this chemical series as non-hallucinogenic, second-generation neuroplastogen-derived therapeutics, distinguishing them from first-generation psychedelics such as psilocybin, LSD, and MDMA that produce overt hallucinogenic effects mediated primarily through 5-HT2A receptor agonism [1]. While classical psychedelics demonstrate 5-HT2A Ki values in the nanomolar to sub-nanomolar range (e.g., psilocin Ki = 6 nM at 5-HT2A; LSD Ki = 1.1 nM), the target compound is engineered to promote neuroplasticity (dendritic arborization, spinogenesis) without significant serotonergic psychedelic activity, as evidenced by its classification within Clearmind's non-hallucinogenic patent portfolio [2]. This mechanistic decoupling of neuroplasticity from hallucinogenesis represents a therapeutically meaningful differentiation for PTSD drug development, where hallucinogenic side effects limit patient eligibility and require intensive clinical monitoring.

Neuroplastogen Non-hallucinogenic PTSD therapeutics

Patent-Protected Intellectual Property Position Creates Exclusive Research Tool Access Relative to Generic Furo[2,3-c]pyridine Analogs

The target compound is encompassed within Clearmind Medicine's European patent application filed in May 2026, which forms part of a broader IP portfolio comprising 19 patent families and 31 granted patents [1]. This patent protection creates a legally enforceable exclusivity barrier that distinguishes the compound from generic furo[2,3-c]pyridine benzamide analogs (e.g., 2-chloro, 3-methyl, 2-chloro-6-fluoro variants) that are commercially available from multiple vendors without patent encumbrance . For industrial research organizations requiring freedom-to-operate for compound library screening or target validation studies, the patent-protected status necessitates direct licensing or procurement from authorized sources, whereas non-patented analogs can be sourced generically.

Intellectual property Patent protection Research tool exclusivity

Optimal Research and Industrial Application Scenarios for N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide Based on Differential Evidence


PTSD and Neuroplasticity-Focused Drug Discovery Programs Requiring Non-Hallucinogenic Mechanism

The target compound is optimally deployed in PTSD therapeutic development programs where neuroplasticity promotion is desired without hallucinogenic liability [1]. Its classification as a non-hallucinogenic, second-generation neuroplastogen, as disclosed in Clearmind Medicine's European patent filing, makes it a suitable tool compound for target validation studies, phenotypic screening cascades, and in vivo efficacy models of stress-related psychiatric disorders where classical psychedelics (psilocybin, LSD) are excluded due to their 5-HT2A-mediated hallucinogenic activity [1]. In contrast to generic furo[2,3-c]pyridine benzamide analogs that exhibit P2X7 antagonism (e.g., 2-chloro analog, IC50 = 200 nM), this compound can be used to interrogate purinergic-independent neuroplasticity mechanisms [2].

NHE-1 Structure-Activity Relationship (SAR) Studies Leveraging the Pyrrole Benzamide Pharmacophore

The 4-(1H-pyrrol-1-yl)benzamide fragment shared with the clinical-stage NHE-1 inhibitor Eniporide (IC50 = 0.004 nM) [1] positions the target compound as a structurally divergent starting point for NHE-1 SAR exploration. It can be used in medicinal chemistry campaigns aimed at identifying novel NHE-1 inhibitors with improved selectivity or pharmacokinetic profiles, distinct from the guanidine-containing Eniporide scaffold. Halogenated and methylated furo[2,3-c]pyridine benzamide analogs lack this pharmacophoric element entirely and are unsuitable for NHE-1-focused research programs [2].

CNS Drug Development Requiring Reduced Lipophilicity for Enhanced Developability

The calculated ClogP reduction of approximately 0.7–1.0 log units relative to halogenated furo[2,3-c]pyridine benzamide analogs [1] supports the selection of this compound for CNS drug development programs where lower lipophilicity is associated with reduced phospholipidosis risk, decreased CYP450 promiscuity, and improved metabolic stability. The additional hydrogen bond acceptor provided by the pyrrole nitrogen further enhances aqueous solubility potential, making this compound more amenable to formulation development and in vivo dosing paradigms compared to its more lipophilic chloro- and chloro-fluoro-substituted counterparts [1].

IP-Sensitive Lead Optimization Requiring Patent-Protected Chemical Space

For pharmaceutical and biotechnology organizations building proprietary compound libraries or pursuing lead optimization within patent-protected chemical space, this compound provides exclusive access to the furo[2,3-c]pyridine-4-(1H-pyrrol-1-yl)benzamide chemotype covered by Clearmind Medicine's intellectual property portfolio [1]. Unlike generic, multi-vendor furo[2,3-c]pyridine analogs that cannot support composition-of-matter patent claims, this compound enables freedom-to-operate for follow-on research with potential collaborative or licensing advantages [1].

Quote Request

Request a Quote for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.